Danoprevir

Übersicht

Beschreibung

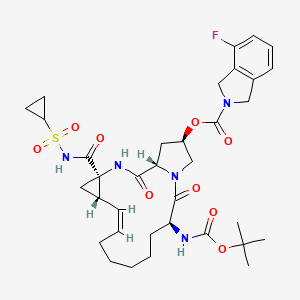

Danoprevir is an orally available, 15-membered macrocyclic peptidomimetic inhibitor of the nonstructural protein 3/4A (NS3/4A) protease of the hepatitis C virus. It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties. This compound has shown favorable potency against multiple hepatitis C virus genotypes and key mutants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Danoprevir involves multiple steps, including the formation of the macrocyclic core and the introduction of various functional groups. The key steps include:

Formation of the Macrocyclic Core: This involves cyclization reactions to form the 15-membered ring structure.

Introduction of Functional Groups: Acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties are introduced through specific reactions, including amidation and carbamation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and potency of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the acylsulfonamide moiety.

Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

Substitution: Substitution reactions can take place at the fluoroisoindole moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acylsulfonamide moiety can lead to sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

Danoprevir: Applications, Research Findings, and Clinical Studies

This compound, an NS3/4A protease inhibitor, was approved in China in 2018 for treating Hepatitis C Virus (HCV) genotype 1b infections . This drug has shown promise in combination with other antiviral agents for improving treatment outcomes in HCV patients and is also being explored for its potential in treating COVID-19 .

HCV Treatment

Efficacy: this compound, boosted by ritonavir (this compound/r), has been primarily used in combination with other antiviral medications to treat HCV. Clinical trials have demonstrated high rates of sustained virologic response (SVR) when this compound/r is used with peginterferon alpha-2a and ribavirin .

- A phase 2/3 trial (NCT03362814) showed a 99% SVR12 rate in treatment-naive, non-cirrhotic patients infected with HCV genotype 1 after a 12-week all-oral treatment using ritonavir-boosted this compound combined with ravidasvir and ribavirin .

- Another study showed that a 12-week regimen of this compound/r plus peginterferon alpha-2a and ribavirin resulted in a 97.1% SVR12 in treatment-naive non-cirrhotic patients infected with HCV genotype 1b .

- The MATTERHORN study showed that this compound/r plus mericitabine and peginterferon alpha-2a/ribavirin for 24 weeks offered a high rate of SVR24 (98.2%) in non-cirrhotic HCV GT-1b-infected patients who previously experienced partial or null responses .

Safety and Tolerability: this compound boosted by ritonavir is reported to be safe and well-tolerated in patients . However, when used in combination with peginterferon alpha-2a and ribavirin, adverse events such as anemia, fatigue, fever, and headache have been reported .

Drug Resistance: Drug resistance to this compound can occur due to amino acid substitutions (Q80K/R, R155K, D168A/E/H/N/T/V) near the drug-binding pocket of HCV NS3 protease .

COVID-19 Treatment

Repurposing this compound: Due to the structural similarity between the chymotrypsin-like protease of SARS-CoV-2 and HCV and HIV proteases, this compound has been explored as a potential treatment for COVID-19 .

Clinical Study: A clinical study (NCT04291729) evaluated the therapeutic effects of this compound, boosted by ritonavir, on treatment-naive and experienced COVID-19 patients .

- The data from this small-sample clinical study indicated that this compound boosted by ritonavir is safe and well-tolerated in all patients .

- All eleven patients enrolled in the study, including both treatment-naive and experienced individuals, were discharged from the hospital after 4 to 12 days of treatment with this compound boosted by ritonavir. The patients met the following discharge criteria :

- Normal body temperature for at least 3 days.

- Significantly improved respiratory symptoms.

- Lung imaging showing obvious absorption and recovery of acute exudative lesion.

- Two consecutive RT-PCR negative tests of SARS-CoV-2 nucleotide acid (respiratory track sampling with interval at least one day).

- The first negative reverse real-time PCR (RT-PCR) test occurred at a median of 2 days (ranging from 1 to 8 days), and obvious absorption in CT scans occurred at a median of 3 days (ranging from 2 to 4 days) .

Combination Regimens

This compound is often used in combination with other antiviral drugs to enhance its efficacy . For example, it has been used with ritonavir, ravidasvir, peginterferon alpha-2a, and ribavirin in various combinations to treat HCV . The use of ritonavir boosts the plasma concentration of this compound by inhibiting CYP3A4 .

Host Variations and Treatment Response

Host variations, such as the key nucleotide polymorphism (rs12979860) in the host interleukin 28B (IL28B), can determine clinical outcomes in HCV-infected patients. For instance, most HCV-infected Han Chinese patients harbor the IL28B genotype CC (rs12979860), which may lead to better treatment responses with peginterferon/ribavirin regimens .

Limitations

Wirkmechanismus

Danoprevir exerts its effects by inhibiting the NS3/4A protease of the hepatitis C virus. This protease is essential for the viral replication process, as it cleaves the viral polyprotein into functional units. By binding to the active site of the protease, this compound prevents the cleavage of the polyprotein, thereby inhibiting viral replication. The molecular targets include the serine protease domain of NS3/4A, and the pathways involved are related to viral replication and protein processing .

Vergleich Mit ähnlichen Verbindungen

Danoprevir is part of a class of NS3/4A protease inhibitors, which includes other compounds such as:

Telaprevir: An acyclic ketoamide inhibitor that forms a reversible, covalent bond with the protease.

Boceprevir: Another first-generation protease inhibitor with a similar mechanism of action.

Simeprevir and Faldaprevir: Second-generation inhibitors that have shown improved antiviral responses compared to first-generation inhibitors.

Uniqueness of this compound: this compound is unique due to its macrocyclic structure, which provides enhanced binding affinity and specificity for the NS3/4A protease. This results in potent antiviral activity against multiple hepatitis C virus genotypes and key mutants .

Eigenschaften

Key on ui mechanism of action |

Danoprevir is a NS3/4A protease inhibitor. The HCV NS3/4A protease is an attractive drug target because of its potential involvement in viral replication and suppressive effects on host response to viral infection. Inhibitors of the HCV protease, such as Danoprevir, represent a promising new class of drugs for HCV. |

|---|---|

CAS-Nummer |

850876-88-9 |

Molekularformel |

C35H46FN5O9S |

Molekulargewicht |

731.8 g/mol |

IUPAC-Name |

[(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1 |

InChI-Schlüssel |

ZVTDLPBHTSMEJZ-AQUSEVDVSA-N |

SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |

Isomerische SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 |

Aussehen |

Solid powder |

Key on ui other cas no. |

850876-88-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

danoprevir ITMN 191 ITMN-191 ITMN191 R 7227 R-7227 R7227 cpd RG 7227 RG-7227 RG7227 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.